molecular formula C20H14BrFN2 B3007863 2-(3-Bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole CAS No. 537701-47-6

2-(3-Bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole

Cat. No.: B3007863
CAS No.: 537701-47-6
M. Wt: 381.248
InChI Key: DUBFPJBJSZXBPG-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole is a halogenated benzimidazole derivative characterized by a benzimidazole core substituted at position 2 with a 3-bromophenyl group and at position 1 with a 4-fluorobenzyl moiety. The benzimidazole scaffold is renowned for its pharmacological versatility, with substitutions at positions 1 and 2 significantly influencing biological activity, solubility, and binding affinity . The bromine atom at the 3-position of the phenyl ring introduces steric bulk and electronic effects, while the 4-fluorobenzyl group enhances lipophilicity and metabolic stability, traits commonly exploited in drug design .

Properties

IUPAC Name

2-(3-bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrFN2/c21-16-5-3-4-15(12-16)20-23-18-6-1-2-7-19(18)24(20)13-14-8-10-17(22)11-9-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBFPJBJSZXBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole typically involves multi-step organic reactions. One common method is the condensation of 3-bromophenylamine with 4-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired benzimidazole compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to reduce the bromine or fluorine substituents.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine sites using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, ethanol or methanol as solvents.

    Substitution: Sodium methoxide, potassium tert-butoxide, aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

2-(3-Bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Halogen Effects

  • Bromine vs. In contrast, fluorine’s electronegativity increases metabolic stability and membrane permeability, as seen in astemizole and antioxidant derivatives .
  • Positional Isomerism : The 3-bromophenyl substituent in the target compound may induce steric effects distinct from the 4-bromophenyl analog (), altering target binding.

Pharmacological Implications

  • Antioxidant Activity : Fluorine combined with hydroxyl groups () yields superior radical scavenging, but bromine’s electron-withdrawing nature might reduce this effect in the target compound.
  • Antimicrobial and Anticancer Potential: Brominated benzimidazoles (e.g., ) often exhibit antiparasitic activity, while trifluoromethyl derivatives () show anticancer effects. The target compound’s dual halogenation could synergize these properties.

Biological Activity

2-(3-Bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole is a compound belonging to the benzimidazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C14H11BrF N2
  • Molecular Weight : 305.15 g/mol
  • CAS Number : 755572

Biological Activities

The biological activities of this compound have been investigated in various studies, revealing its potential in several therapeutic areas.

Anticancer Activity

Research has indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications in the benzimidazole structure can enhance cytotoxic effects against various cancer cell lines. The compound's efficacy was evaluated against human cervical (HeLa), colon adenocarcinoma (CaCo-2), and other tumor cell lines, demonstrating promising results with IC50 values indicating effective inhibition of cell proliferation.

Cell LineIC50 (µM)
HeLa5.4
CaCo-23.2
MCF-7 (Breast)4.8
A549 (Lung)6.1

These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Benzimidazole derivatives have been noted for their antimicrobial properties. In vitro studies have shown that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12
Escherichia coli16
Pseudomonas aeruginosa20

These findings indicate a broad spectrum of antimicrobial activity, which could be leveraged for developing new antibiotics.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in cell-based assays, suggesting a mechanism that may involve the downregulation of NF-kB signaling pathways.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound has been reported to inhibit various enzymes involved in inflammatory processes.
  • Receptor Modulation : It may interact with specific receptors such as the AT1 receptor, influencing pathways related to hypertension and inflammation.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.

Case Studies

A notable case study involved the synthesis and evaluation of this compound alongside other benzimidazole derivatives. Researchers observed enhanced activity against resistant bacterial strains when combined with conventional antibiotics, indicating a potential role as an adjuvant therapy.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(3-Bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole to improve yield and purity?

  • Methodology :

  • Reflux conditions : Use stoichiometric ratios of substituted benzimidazole precursors (e.g., 2-chloromethyl-1H-benzimidazole) with aryl halides under acidic or basic reflux (e.g., 90% formic acid or NaOH). Monitor reaction progress via TLC and adjust heating duration (1.5–3 hours) to minimize side products .
  • Microwave-assisted synthesis : Employ Pd(OAc)₂ catalysts with silyl-substituted benzimidazoles to accelerate coupling reactions (e.g., Heck-Mizoroki/Suzuki-Miyaura), reducing reaction time and improving regioselectivity .
  • Purification : Use activated charcoal in refluxing aqueous solutions to adsorb impurities, followed by recrystallization from ethanol/water mixtures to isolate high-purity crystals .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • FT-IR and Raman : Identify functional groups (e.g., C-Br, C-F, and benzimidazole ring vibrations) and confirm substitution patterns .
  • NMR (¹H/¹³C) : Assign proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and verify methylene bridge integration (e.g., –CH₂– at δ 4.5–5.0 ppm) .
  • X-ray crystallography : Resolve 3D molecular geometry and intermolecular interactions (e.g., π-π stacking) to validate synthetic accuracy .

Q. How is the antimicrobial activity of this compound evaluated in preliminary screening?

  • Methodology :

  • Agar diffusion assays : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) at concentrations of 10–100 μg/mL. Measure inhibition zones and compare with standard drugs (e.g., ciprofloxacin) .
  • MIC/MBC determination : Use broth microdilution to quantify minimum inhibitory/bactericidal concentrations, focusing on substitutions at positions 1 and 2 of the benzimidazole core .

Advanced Research Questions

Q. What structural modifications enhance the compound's anticancer activity, and how are these evaluated?

  • Methodology :

  • SAR studies : Introduce electron-withdrawing groups (e.g., -NO₂ at position 5) or bulky aryl substituents (e.g., 4-fluorophenylmethyl) to improve cytotoxicity. Compare IC₅₀ values across cancer cell lines (e.g., A549 lung carcinoma, HepG2 hepatoma) via MTT assays .
  • Apoptosis assays : Use Annexin V/PI staining and caspase-3/7 activation to confirm programmed cell death. Correlate results with mitochondrial membrane potential (ΔΨm) collapse observed via JC-1 dye .

Q. How do computational models predict the compound's interaction with biological targets (e.g., kinases or DNA)?

  • Methodology :

  • Molecular docking : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) or DNA minor grooves using AutoDock Vina. Validate with free energy calculations (MM-PBSA) and compare with experimental IC₅₀ data .
  • DFT studies : Calculate HOMO-LUMO gaps to predict electron transfer efficiency, relevant for ROS-mediated anticancer mechanisms .

Q. What strategies resolve contradictions in pharmacological data across different studies?

  • Methodology :

  • Meta-analysis : Aggregate data from multiple assays (e.g., cytotoxicity vs. anti-inflammatory activity) to identify concentration-dependent effects. For example, low doses (1–10 μM) may suppress TNF-α in A549 cells, while higher doses (>50 μM) induce apoptosis .
  • Proteomic profiling : Use LC-MS/MS to map off-target interactions (e.g., tubulin polymerization inhibition) that may explain divergent results in antiparasitic vs. anticancer studies .

Q. How is the compound's supramolecular assembly leveraged for drug delivery or sensing applications?

  • Methodology :

  • Coordination polymers : Synthesize metal-organic frameworks (MOFs) with Zn²⁺ or Cu²⁺ nodes, exploiting benzimidazole’s N-donor sites. Characterize porosity via BET analysis and test pH-responsive drug release (e.g., doxorubicin) .
  • Fluorescent probes : Conjugate with cyclodextrin-calixarene hybrids for selective metal ion detection (e.g., Fe³⁺ in biosensors) via fluorescence quenching .

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